Lactoquinomycin A
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Overview
Description
Lactoquinomycin A is a naturally occurring antibiotic compound isolated from the marine-derived bacterium Streptomyces bacillaris . It exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and has shown promise in combating methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, this compound has been identified as an inhibitor of the serine/threonine kinase AKT, which plays a critical role in cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactoquinomycin A is typically isolated from the fermentation broth of Streptomyces bacillaris . The isolation process involves culturing the bacterium in a suitable medium, followed by extraction and purification using chromatographic techniques . The structure of this compound is determined using spectroscopic methods such as nuclear magnetic resonance (NMR), ultraviolet (UV) spectroscopy, and mass spectrometry .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces bacillaris under optimized conditions to maximize yield . The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Lactoquinomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It serves as a good electron acceptor and participates in redox reactions involving cytochrome c reductase .
Common Reagents and Conditions:
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives .
Scientific Research Applications
Lactoquinomycin A has a wide range of scientific research applications:
Mechanism of Action
Lactoquinomycin A exerts its antibacterial effects by intercalating into double-stranded DNA, causing DNA damage and inhibiting DNA repair . This leads to the inhibition of bacterial growth and cell death . Additionally, this compound inhibits the AKT kinase by binding to critical cysteine residues in the activation loop, thereby preventing AKT-mediated signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
- Lactoquinomycin B
- N-methyl lactoquinomycin A
- Menoxymycin A
This compound stands out due to its dual antibacterial and anticancer properties, making it a compound of significant interest in both medical and industrial research .
Properties
CAS No. |
100100-36-5 |
---|---|
Molecular Formula |
C24H27NO8 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3 |
InChI Key |
NYJGMJFBEVSQNN-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |
Synonyms |
lactoquinomycin medermycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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